1-Chloro-5-fluoro-4-isothiocyanato-3-methoxy-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-5-fluoro-4-isothiocyanato-3-methoxy-2-nitrobenzene is an organic compound with a complex structure that includes multiple functional groups
Vorbereitungsmethoden
The synthesis of 1-Chloro-5-fluoro-4-isothiocyanato-3-methoxy-2-nitrobenzene typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Analyse Chemischer Reaktionen
1-Chloro-5-fluoro-4-isothiocyanato-3-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s isothiocyanate group makes it useful in labeling and detecting biomolecules.
Medicine: Research is ongoing into its potential use in drug development due to its unique functional groups.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Chloro-5-fluoro-4-isothiocyanato-3-methoxy-2-nitrobenzene involves its interaction with various molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The compound’s other functional groups may also participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
1-Chloro-4-fluoro-2-nitrobenzene: Lacks the isothiocyanate and methoxy groups, making it less reactive in certain applications.
5-Fluoro-2-nitroanisole: Contains a methoxy group but lacks the isothiocyanate and chloro groups.
4-Isothiocyanato-2-nitroanisole: Similar structure but lacks the chloro and fluoro groups. The presence of multiple functional groups in 1-Chloro-5-fluoro-4-isothiocyanato-3-methoxy-2-nitrobenzene makes it unique and versatile for various applications.
Eigenschaften
CAS-Nummer |
650598-07-5 |
---|---|
Molekularformel |
C8H4ClFN2O3S |
Molekulargewicht |
262.65 g/mol |
IUPAC-Name |
1-chloro-5-fluoro-4-isothiocyanato-3-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C8H4ClFN2O3S/c1-15-8-6(11-3-16)5(10)2-4(9)7(8)12(13)14/h2H,1H3 |
InChI-Schlüssel |
MLDVOHOERGDNML-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.